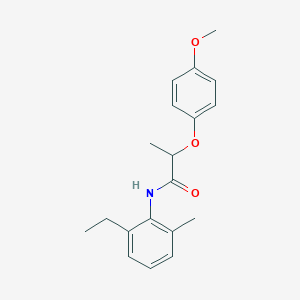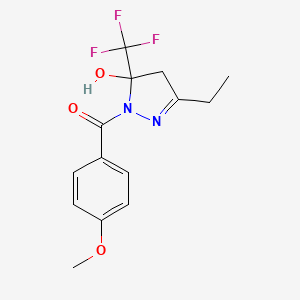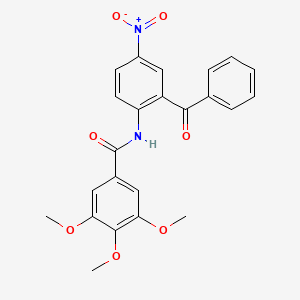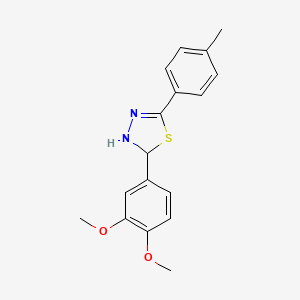
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as EMD-386088, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMD-386088 is a selective antagonist of the dopamine D1 receptor, which is a key player in the regulation of several physiological processes, including motor function, reward, and cognition.
作用机制
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide acts as a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. The dopamine D1 receptor is involved in the regulation of several physiological processes, including motor function, reward, and cognition. By blocking the dopamine D1 receptor, this compound modulates the activity of the dopamine system, which is dysregulated in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of the dopamine system, which is involved in several physiological processes, including motor function, reward, and cognition. In animal models, this compound has been shown to improve motor function and reduce the severity of symptoms in Parkinson's disease. In addition, this compound has been shown to attenuate the behavioral effects of drugs of abuse, indicating its potential as a treatment for addiction.
实验室实验的优点和局限性
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments, including its selectivity for the dopamine D1 receptor, which allows for more precise modulation of the dopamine system. In addition, this compound has a high affinity for the dopamine D1 receptor, which allows for lower doses to be used in experiments. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in long-term experiments.
未来方向
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide, including its potential therapeutic applications in several neurological and psychiatric disorders. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on the dopamine system. Furthermore, the development of more selective and potent dopamine D1 receptor antagonists may lead to the discovery of novel therapeutic agents for the treatment of several neurological and psychiatric disorders.
合成方法
The synthesis of N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide involves several steps, including the reaction of 2-ethyl-6-methylphenol with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting product with 2-bromo-2-methylpropionyl bromide. The final product is obtained by the reaction of the intermediate with ammonia in the presence of a catalyst.
科学研究应用
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. This compound has been shown to improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease. In addition, this compound has been shown to attenuate the behavioral effects of drugs of abuse, such as cocaine and methamphetamine, indicating its potential as a treatment for addiction.
属性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-15-8-6-7-13(2)18(15)20-19(21)14(3)23-17-11-9-16(22-4)10-12-17/h6-12,14H,5H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKUMBHPLNTMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)OC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(acetylamino)phenyl]butanamide](/img/structure/B5209127.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5209134.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5209153.png)
![4-[6-(4-bromophenoxy)hexyl]morpholine](/img/structure/B5209161.png)
![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5209163.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-(phenoxymethyl)-3-isoxazolecarboxamide](/img/structure/B5209183.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indol-3-yl]acetamide](/img/structure/B5209186.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5209190.png)
![isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5209191.png)
![10-(2-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5209202.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)